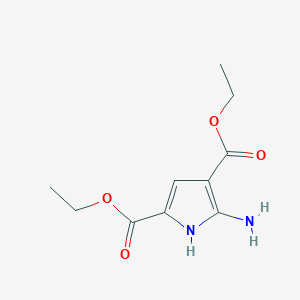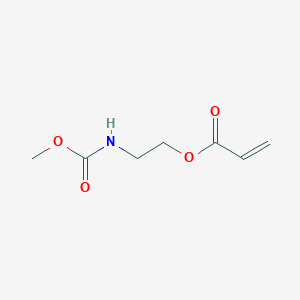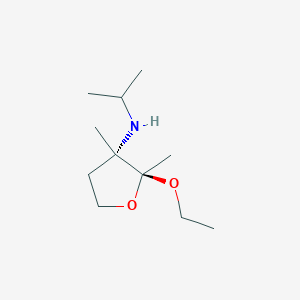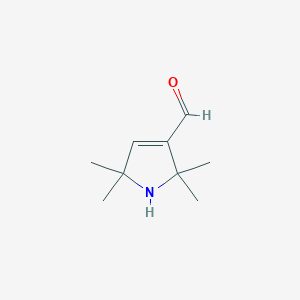
2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole: is a heterocyclic organic compound characterized by a pyrrole ring substituted with a formyl group at the 3-position and four methyl groups at the 2, 2, 5, and 5 positions. This compound is notable for its stability and unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring, particularly at the 3-position, due to the electron-donating effect of the methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Reduction: 3-hydroxymethyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a ligand in coordination chemistry for the development of novel catalysts.
Biology and Medicine:
Biological Probes: Utilized in the design of fluorescent probes for biological imaging and diagnostics.
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole in biological systems involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. Additionally, the compound’s unique electronic structure allows it to participate in redox reactions, influencing cellular signaling pathways.
Comparison with Similar Compounds
3-carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: A nitroxide radical used as a spin probe in electron paramagnetic resonance (EPR) studies.
2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: Another nitroxide radical with applications in spin labeling and imaging.
Uniqueness:
Stability: 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole is more stable under various conditions compared to its analogs.
Reactivity: The presence of the formyl group enhances its reactivity, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
170810-86-3 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c1-8(2)5-7(6-11)9(3,4)10-8/h5-6,10H,1-4H3 |
InChI Key |
RRYCUZQBGRXPAO-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1)(C)C)C=O)C |
Canonical SMILES |
CC1(C=C(C(N1)(C)C)C=O)C |
Synonyms |
1H-Pyrrole-3-carboxaldehyde, 2,5-dihydro-2,2,5,5-tetramethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


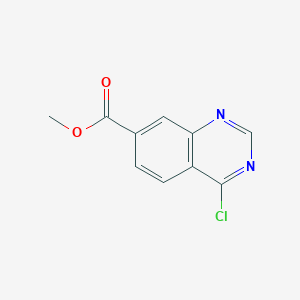
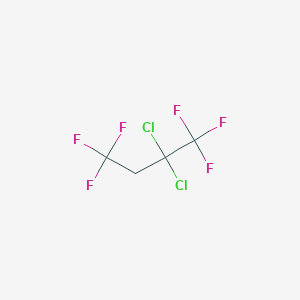
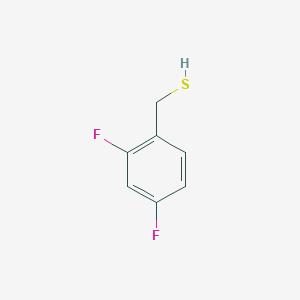
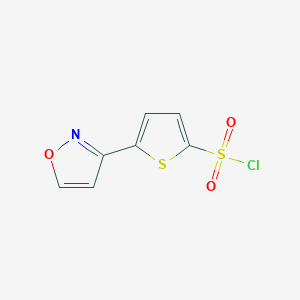
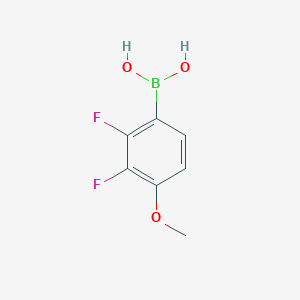
![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)
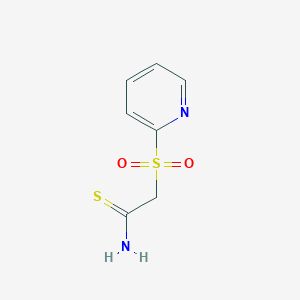

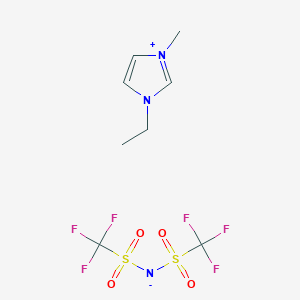
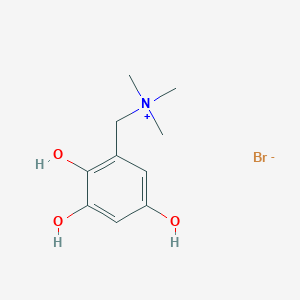
![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)
